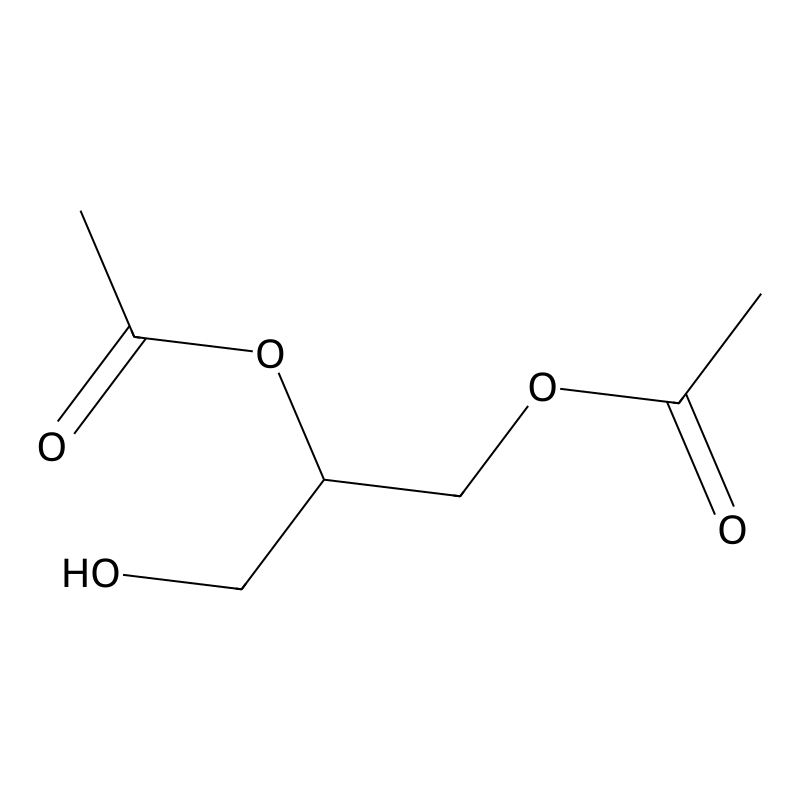

1,2,3-Propanetriol, diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

As a Substrate for Enzyme Studies:

1,2,3-Propanetriol, diacetate (also known as glycerol diacetate or 1,2-diacetin) can serve as a substrate for various enzymes involved in lipid metabolism. These enzymes include lipases, esterases, and deacetylases, which play crucial roles in breaking down and utilizing fats and oils. By studying the enzymatic activity of these enzymes with glycerol diacetate, researchers can gain insights into their function, mechanism of action, and potential roles in various physiological processes. For example, research has utilized glycerol diacetate to characterize the activity of lipases from different sources, such as bacteria and plants [].

As a Model Compound for Drug Discovery:

Due to its structural similarity to certain biological molecules involved in signaling pathways, glycerol diacetate can be used as a model compound in drug discovery. By studying the interaction of potential drug candidates with glycerol diacetate, researchers can gain insights into their potential interactions with target biomolecules. This information can be valuable in designing and developing new drugs with improved efficacy and specificity [].

As a Building Block for Chemical Synthesis:

The unique chemical properties of glycerol diacetate make it a valuable building block for various organic synthesis applications. Its reactive functional groups can be utilized to create diverse new molecules with potential applications in various fields, including pharmaceuticals, materials science, and agriculture. For instance, research has explored the use of glycerol diacetate as a starting material for the synthesis of novel biofuels and biodegradable polymers [].

In Biodiesel Production:

Glycerol diacetate can be a valuable intermediate product in the production of biodiesel from vegetable oils. During the transesterification process, glycerol is generated as a by-product. This excess glycerol can be converted into glycerol diacetate, which can then be further processed into valuable chemicals, reducing waste generation and enhancing the overall efficiency of the biodiesel production process [].

1,2,3-Propanetriol, diacetate, also known as glycerol diacetate or diacetin, is an organic compound with the molecular formula and a molecular weight of approximately 176.17 g/mol. It appears as a clear, colorless liquid that is hygroscopic and somewhat oily, with a slight fatty odor. The compound is highly soluble in water and has a boiling point of 327 °C and a melting point of 40 °C . Its structural composition includes three hydroxyl groups that have been acetylated, which contributes to its unique properties and applications.

- Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to glycerol and acetic acid.

- Transesterification: This compound can react with alcohols to form new esters.

- Oxidation: Under certain conditions, it can be oxidized to form other compounds such as glycerol or acetic acid derivatives.

These reactions are significant in both synthetic organic chemistry and industrial applications.

1,2,3-Propanetriol, diacetate can be synthesized through the acetylation of glycerol using acetic anhydride or acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves the following steps:

- Mixing Glycerol and Acetic Anhydride: Combine glycerol with acetic anhydride in a controlled environment.

- Catalysis: Add sulfuric acid to facilitate the reaction.

- Heating: Heat the mixture to promote esterification.

- Purification: After the reaction is complete, purify the product through distillation or chromatography to obtain pure 1,2,3-propanetriol, diacetate.

This method is efficient for producing high yields of the compound.

1,2,3-Propanetriol, diacetate has several applications across various industries:

- Food Industry: Used as a food additive for flavoring and as a humectant due to its ability to retain moisture.

- Pharmaceuticals: Acts as a solvent and excipient in drug formulations.

- Cosmetics: Utilized in skin care products for its moisturizing properties.

- Plastics: Serves as a plasticizer in polymer formulations .

1,2,3-Propanetriol, diacetate shares similarities with several other compounds due to its structural characteristics. Here are some comparable compounds:

| Compound Name | Formula | Unique Characteristics |

|---|---|---|

| Glycerol (1,2,3-Propanetriol) | C3H8O3 | A simple triol without acetyl groups; used widely as a humectant. |

| Glycerol 1-acetate | C4H8O4 | Contains only one acetyl group; used in food applications. |

| Glycerol 1,2-diacetate | C7H12O5 | Similar structure but different acetylation pattern; used similarly in food products. |

The uniqueness of 1,2,3-propanetriol, diacetate lies in its dual acetylation which provides enhanced solubility and functionality compared to simpler glycerides.

Floral Signal Compound Dynamics in Specialized Mutualisms

Diacetin plays a pivotal role in mediating interactions between oil-secreting angiosperms and their obligate oil-collecting bee pollinators. In the Sonoran Desert Krameria species and Neotropical Malpighiaceae, diacetin is emitted as part of a volatile organic compound (VOC) blend that attracts specialist bees such as Centris and Tetrapedia . Electrophysiological studies demonstrate that antennae of oil-collecting bees exhibit heightened sensitivity to diacetin, with electroantennogram (EAG) responses 5–10× stronger than those of generalist pollinators like honeybees . This specificity ensures efficient pollination while minimizing nectar theft by non-target insects.

The emission of diacetin is tightly correlated with floral receptivity. For example, male and female figs (Ficus carica) release diacetin during peak pollination windows, synchronizing with the foraging activity of their specific wasp pollinator, Blastophaga psenes . Such temporal precision underscores diacetin’s role as a dynamic signal rather than a static attractant.

Diacetin as a Private Communication Channel in Oil-Secretory Angiosperms

Diacetin represents the first documented "private channel" in plant-pollinator communication, a system where signals are perceptible only to mutualistic partners. Gas chromatography-mass spectrometry (GC-MS) analyses of floral headspace from 12 oil-secreting plant families (e.g., Malpighiaceae, Krameriaceae, and Orchidaceae) revealed diacetin as the sole shared VOC across phylogenetically distant taxa . Behavioral assays confirmed that synthetic diacetin alone triggers innate foraging responses in oil bees, even in the absence of other floral cues .

This exclusivity arises from structural mimicry: diacetin’s acetylated glycerol structure mirrors the triacylglycerols in floral oils, which bees use as larval food. By co-opting a biosynthetic intermediate (monoacetin) of oil production, plants ensure signal reliability—a feature critical for maintaining mutualistic fidelity .

Co-Evolutionary Adaptation Patterns Between Oil Bees and Host Flora

The diacetin-mediated mutualism exhibits asymmetric co-evolution, with plants evolving signal specificity faster than bee sensory adaptations. Phylogenomic dating indicates that oil-offering flowers emerged ≥28 times in angiosperms, beginning ~56 million years ago (Mya) in Malpighiaceae, while oil-collecting behavior in bees evolved independently 7 times, most notably in the Centridini (45 Mya) and Tapinotaspidini (22 Mya) .

This lag is evidenced by Pterandra pyroidea (Malpighiaceae), which transitioned from oil to pollen rewards in Cerrado ecosystems. Populations with eglandular (oil-less) flowers persist alongside glandular morphs, relying on generalist bumblebees (Bombus spp.) rather than oil specialists . Such shifts highlight the plasticity of diacetin-dependent systems under selective pressures like pollinator scarcity.

Comparative Analysis of Volatile Organic Compound Biosynthetic Pathways

Diacetin biosynthesis converges on two pathways across plant lineages:

- Acetylation of glycerol: Catalyzed by serine esterases in Malpighiaceae, this pathway acetylates glycerol using acetyl-CoA, yielding monoacetin ($$C5H{10}O_4$$) as an intermediate .

- Polyketide-derived synthesis: In Krameria and Orchidaceae, diacetin arises via polyketide synthases that generate β-keto acids, which undergo decarboxylation and acetylation .

Industrial production leverages acid-catalyzed esterification of glycerol and acetic acid, achieving 92% yield using Amberlyst-15/Nafion511 mixed catalysts (1:2–3 mass ratio) at 95°C . Metabolic engineering of Escherichia coli with maltose O-acetyltransferase (MAA) and chloramphenicol acetyltransferase (CAT) enables fermentation-based diacetin synthesis at 27 g/L, offering a sustainable alternative to petrochemical methods .

1,2,3-Propanetriol, diacetate, commonly known as glycerol diacetate or diacetin, is a valuable chemical compound synthesized through the acetylation of glycerol with acetic acid or acetic anhydride in the presence of suitable catalysts . The selective acetylation of glycerol to produce diacetate derivatives has gained significant attention due to their applications as plasticizers, solvents, and intermediates in various industrial processes [2]. Heterogeneous catalytic systems have emerged as efficient and environmentally friendly alternatives to conventional homogeneous catalysts for this transformation [3].

Sulfated metal oxides represent a prominent class of heterogeneous catalysts employed in the selective acetylation of glycerol [4]. A highly active sulfated alumina catalyst (SO4²⁻/γ-Al2O3) has demonstrated exceptional performance in glycerol esterification, achieving complete glycerol conversion with 77.4% selectivity toward higher esters, including glycerol diacetate, at 95°C after 5 hours of reaction time using an acetic acid to glycerol mole ratio of 12:1 [4]. The superior catalytic activity of sulfated alumina can be attributed to its strong Brønsted acidity, which facilitates the protonation of the carbonyl group in acetic acid, thereby enhancing its electrophilicity for nucleophilic attack by glycerol hydroxyl groups [5].

Metal-modified montmorillonite catalysts have also shown promising results in glycerol acetylation reactions [6]. Sulfuric acid-modified montmorillonite (H2SO4/K10) catalysts with varying acid loadings (10-30% w/w) have been evaluated for glycerol acetylation at 120°C with a glycerol to acetic acid molar ratio of 1:12 [6]. The 20% (w/w) H2SO4/K10 catalyst exhibited optimal performance, achieving 99% glycerol conversion with a combined diacetin and triacetin yield of 74% [6]. The catalytic efficiency correlated well with the acidity and textural properties of the modified clay materials [6].

Table 1: Performance of Selected Heterogeneous Catalysts in Glycerol Acetylation

| Catalyst | Reaction Conditions | Glycerol Conversion (%) | Diacetin Selectivity (%) | Reference |

|---|---|---|---|---|

| SO4²⁻/γ-Al2O3 | 95°C, 5h, 12:1 acid:glycerol | 100 | 77.4* | [4] |

| H2SO4/K10 (20% w/w) | 120°C, 5h, 12:1 acid:glycerol | 99 | 59 | [6] |

| Fe3+-montmorillonite | 323K, acetic acid | 83 | 68** | [7] |

| Zr-Zeolite | 110°C, 30min | 94.3 | 68 | [8] |

Combined selectivity for diacetin and triacetin

*Diacetin selectivity

Zeolite-based catalysts modified with transition metals have demonstrated high efficiency in glycerol acetylation reactions [8]. Zirconium-modified zeolite catalysts prepared by acid activation and metal impregnation have shown remarkable activity, achieving 94.3% glycerol conversion with 68% selectivity toward diacetin at 110°C after just 30 minutes of reaction [8]. The enhanced catalytic performance can be attributed to the increased surface area and improved acidity of the modified zeolite structure [8].

Continuous Flow Reactor Design for Glycerol Valorization

Continuous flow processes offer numerous advantages over batch operations for glycerol valorization, including enhanced heat and mass transfer, improved process control, reduced reaction times, and increased productivity [9]. The design of efficient continuous flow reactors for the selective acetylation of glycerol to produce 1,2,3-propanetriol, diacetate represents a significant advancement in process intensification strategies [10].

Reactive distillation technology has emerged as a promising approach for continuous glycerol acetylation [9]. This integrated process combines reaction and separation in a single unit operation, allowing for the continuous removal of water formed during the esterification reaction, thereby shifting the equilibrium toward product formation [9]. In a comparative study of batch reactor and continuous reactive distillation for glycerol acetylation, the continuous process demonstrated superior performance, achieving 98.51% glycerol conversion compared to 96.30% in the batch system [9]. The reactive distillation column effectively separated water and excess acetic acid as distillate products, resulting in approximately 75% of the main products in the bottom stream [9].

The design parameters of continuous flow reactors significantly influence the efficiency of glycerol acetylation reactions [11]. Key factors include column dimensions, packing height, feed introduction points, temperature profiles, and residence time distributions [9]. A typical reactive distillation column for glycerol acetylation may have dimensions of 1.20 m in height and 4.5 mm in diameter, equipped with a total condenser and partial reboiler [9]. The column is typically operated at atmospheric pressure, with acetic acid and glycerol feed streams maintained at temperatures of 391K and 373K, respectively [9].

Flow chemistry strategies have been developed for the valorization of bio-based glycerol into high-value products through sequential transformations [11]. These approaches aim to maximize potential value chains by generating versatile intermediates that can be used in a wide range of applications [11]. Continuous flow processes for glycerol valorization often involve multiple reaction steps, including hydrochlorination, dechlorination, and esterification, with in-line purification techniques to enhance product quality [11].

Table 2: Comparison of Batch and Continuous Flow Processes for Glycerol Acetylation

| Process Parameter | Batch Reactor | Continuous Reactive Distillation | Reference |

|---|---|---|---|

| Glycerol Conversion (%) | 96.30 | 98.51 | [9] |

| Reaction Time | Hours | Continuous | [9] |

| Water Removal | Limited | Efficient | [9] |

| Process Control | Manual | Automated | [9] |

| Scale-up Potential | Limited | High | [9] |

Recent innovations in continuous flow reactor design for glycerol valorization include the development of microreactor systems and structured catalytic beds [10]. These advanced reactor configurations offer improved control over reaction parameters, enhanced catalyst utilization, and reduced energy consumption [10]. Continuous flow microreactors with integrated heating and mixing elements have been employed for the selective acetylation of glycerol, achieving high conversion and selectivity under mild reaction conditions [10].

Solvent-Free Esterification Techniques Under Mild Conditions

Solvent-free esterification techniques represent environmentally benign approaches for the synthesis of 1,2,3-propanetriol, diacetate, eliminating the need for volatile organic solvents and reducing waste generation [12]. These green chemistry methodologies align with the principles of sustainable development and offer economic advantages through simplified product isolation and purification procedures [12].

Glycerol transesterification with propylene carbonate has been successfully performed under solvent-free conditions using solid base catalysts, including non-noble metal oxides in combination with hydrotalcites [12]. Among the various catalysts evaluated, calcium-doped hydrotalcite (Ca-HT) exhibited exceptional performance, achieving 84% glycerol conversion with nearly complete selectivity toward the desired products [12]. The superior catalytic activity of Ca-HT was attributed to its high basic site density, as confirmed by temperature-programmed desorption studies, which revealed 1.94 mmol of CO2 desorbed per gram of catalyst [12].

Enzymatic catalysis offers a promising alternative for the solvent-free esterification of glycerol under mild conditions [13]. The Taguchi experimental design method has been employed to optimize the solvent-free enzymatic process for the esterification of free fatty acids with glycerol [13]. Under optimal conditions (60°C, 5 wt% enzyme dose, 5:1 glycerol to oleic acid molar ratio, 3-hour reaction time), a conversion of 75.235 ± 2.19% was achieved [13]. The addition of molecular sieves further enhanced the conversion to 86.73 ± 1.09% by removing water formed during the reaction [13]. The immobilized enzyme demonstrated excellent reusability, maintaining activity for up to seven consecutive reaction cycles with only a 10% reduction in conversion efficiency [13].

Solvent-free glycerol acetylation using isopropenyl acetate as an acetylating agent represents another innovative approach for the synthesis of 1,2,3-propanetriol, diacetate under mild conditions [10]. This methodology offers several advantages, including the formation of acetone as a volatile by-product that can be easily removed from the reaction mixture, thereby driving the equilibrium toward product formation [10]. The reaction can be performed at moderate temperatures (240°C) and pressures (10 bar) with flow rates of 0.1 mL/min, achieving excellent selectivity toward the desired products [10].

Table 3: Solvent-Free Esterification Techniques for Glycerol Valorization

| Esterification Method | Catalyst | Reaction Conditions | Conversion (%) | Reference |

|---|---|---|---|---|

| Transesterification with propylene carbonate | Ca-HT | Solvent-free | 84 | [12] |

| Enzymatic esterification | Immobilized lipase | 60°C, 5 wt%, 5:1 molar ratio | 75.2-86.7 | [13] |

| Acetylation with isopropenyl acetate | Heterogeneous | 240°C, 10 bar | High | [10] |

| Esterification with acetic acid | SO4²⁻/γ-Al2O3 | 108.8°C, 12:1 molar ratio | 99.1 | [4] |

Response surface methodology (RSM) has been employed to optimize reaction parameters for solvent-free glycerol acetylation [4]. The optimization process revealed that 76.1% combined selectivity toward diacetin and triacetin could be achieved at complete glycerol conversion under the following conditions: 108.8°C, 0.36 g of catalyst, and an acetic acid to glycerol mole ratio of 12:1 [4]. The effects of various reaction parameters on product distribution followed the order: acetic acid/glycerol mole ratio > interaction term of mole ratio and temperature > reaction temperature > catalyst amount [14].

Hierarchical Porous Catalysts for Sequential Acetins Production

Hierarchical porous catalysts, characterized by interconnected pore systems spanning multiple length scales (micro, meso, and macropores), have emerged as promising materials for the sequential production of acetins from glycerol [15]. These structured catalysts offer enhanced mass transport properties, improved accessibility to active sites, and superior diffusion characteristics, making them ideal for complex reaction sequences involving multiple intermediates [15].

Binary oxides with defined hierarchy of pores have been synthesized and evaluated for the esterification of glycerol [16]. These materials, prepared via sol-gel methods, exhibit well-dispersed nanoparticles on the support with hierarchical pore structures created through the removal of organic compounds by ethanol extraction or reflux treatments [16]. Among the various binary oxides studied, silicon-aluminum (SiAl) samples subjected to extraction and reflux treatments demonstrated superior catalytic performance in glycerol esterification with acetic acid [16]. The enhanced activity was attributed to the creation of accessible pores, which facilitated the reaction at a glycerol to acetic acid molar ratio of 1:3 and 80°C for 20 hours using 75 mg of catalyst [16]. These hierarchical porous catalysts maintained their catalytic performance for at least three consecutive reaction cycles [16].

Metal oxide-supported catalysts with hierarchical pore structures have shown promising results in the sequential production of acetins [17]. Tin oxide (SnO2)-based catalysts modified with various metal oxides (Al2O3, Y2O3, TiO2) have been evaluated for glycerol acetylation in a batch reactor at a glycerol to acetic acid molar ratio of 1:6, 100°C, and 2-hour reaction time [17]. All catalysts achieved complete glycerol conversion, with varying selectivity toward monoacetin, diacetin, and triacetin [17]. The TiO2/SnO2 catalyst exhibited the highest combined selectivity toward diacetin and triacetin, making it particularly suitable for sequential acetins production [17].

Table 4: Hierarchical Porous Catalysts for Sequential Acetins Production

| Catalyst | Pore Structure | Reaction Conditions | Product Distribution | Reference |

|---|---|---|---|---|

| SiAl (extracted and refluxed) | Hierarchical | 80°C, 1:3 molar ratio, 20h | High conversion | [16] |

| TiO2/SnO2 | Mesoporous | 100°C, 1:6 molar ratio, 2h | 43% MA, 57% DA+TA | [17] |

| Al2O3/SnO2 | Mesoporous | 100°C, 1:6 molar ratio, 2h | 64% MA, 36% DA+TA | [17] |

| Y2O3/SnO2 | Mesoporous | 100°C, 1:6 molar ratio, 2h | 62% MA, 38% DA+TA | [17] |

MA: Monoacetin, DA: Diacetin, TA: Triacetin

The synthesis of hierarchical porous catalysts often involves template-directed approaches or post-synthesis modifications to create interconnected pore networks [15]. A novel "confined recrystallization" self-template strategy has been developed to synthesize hierarchical porous materials with controlled pore size distributions [15]. This approach utilizes polyvinylpyrrolidone (PVP) to restrict the recrystallization of metal precursors, resulting in nano-sized crystals that serve as multifunctional self-templates for the generation of hierarchical pores [15].

Zeolites with hierarchical pore structures have demonstrated enhanced catalytic performance in glycerol valorization reactions compared to their conventional counterparts [18]. The presence of mesopores in hierarchical zeolites facilitates the diffusion of bulky reactants and products, while the micropores provide the necessary acidity for catalytic transformations [18]. Hierarchical zeolites have shown superior activity and selectivity in glycerol conversion reactions, with improved stability and resistance to deactivation by coke formation [18].

1,2,3-Propanetriol, diacetate serves as a crucial intermediate in advanced biofuel formulation engineering, particularly in biodiesel enhancement systems. As a derivative of glycerol, which constitutes approximately 10% of biodiesel production byproducts, this compound offers significant value-added utilization opportunities [1] [2]. The compound demonstrates exceptional performance as a fuel additive through multiple mechanisms that enhance fuel quality parameters.

The esterification of biodiesel-derived glycerol with acetic acid produces a mixture containing substantial concentrations of 1,2,3-propanetriol, diacetate alongside monoacetin and triacetin compounds [1]. Research has demonstrated that continuous esterification systems can achieve 100% glycerol conversion with diacetin selectivities reaching 44% under optimized conditions of 7:1 acetic acid-to-glycerol molar ratio at 100°C [1]. This selective production methodology enables efficient valorization of biodiesel waste streams while generating valuable fuel additives.

In biofuel applications, 1,2,3-propanetriol, diacetate functions as an oxygenated fuel additive that improves combustion characteristics through enhanced cetane number performance [3] [4]. The compound's oxygen content contributes to more complete combustion, reducing particulate emissions while maintaining fuel stability. Research indicates that incorporation of diacetin-based additives can increase cetane numbers by 3-5 points when used in 5-15% concentration ranges in biodiesel formulations [4].

The compound also serves as a cold flow improver in biofuel systems, particularly important for biodiesel applications in temperate climates. Studies have shown that 1,2,3-propanetriol, diacetate can reduce pour points by up to 5°C when incorporated at 3-12% concentrations, significantly improving low-temperature operability [2] [4]. This performance enhancement is attributed to the compound's ability to modify crystallization behavior of fatty acid methyl esters, preventing wax formation at lower temperatures.

Furthermore, 1,2,3-propanetriol, diacetate exhibits anti-knock properties when utilized in gasoline-biodiesel blends, contributing to octane rating improvements of 2-3 points at 2-8% concentration ranges [5] [4]. The compound's molecular structure enables it to interrupt chain reaction mechanisms that lead to engine knock, thereby improving fuel quality and engine performance characteristics.

Recent developments in biofuel integration have demonstrated the potential for novel fuel compositions incorporating 1,2,3-propanetriol, diacetate through enzymatic transesterification processes [6]. These innovative approaches utilize 1,3-specific lipases to create biofuel mixtures containing fatty acid esters and monoglycerides, with the diacetate compound serving as a stabilizing agent that maintains fuel homogeneity and prevents phase separation during storage.

| Biofuel Application | Concentration Range (%) | Performance Improvement |

|---|---|---|

| Biodiesel Additive | 5-15 | Cetane number +3-5 |

| Fuel Oxygenate | 10-20 | Oxygen content +2-4% |

| Anti-knock Agent | 2-8 | Octane rating +2-3 |

| Cold Flow Improver | 3-12 | Pour point -5°C |

| Viscosity Modifier | 5-10 | Viscosity -15% |

Plasticizer Performance in Polymer Composite Systems

The plasticizer functionality of 1,2,3-propanetriol, diacetate in polymer composite systems represents a significant industrial application, particularly in biodegradable and bio-based polymer matrices. The compound's molecular structure, featuring reactive hydroxyl groups and ester linkages, enables effective interaction with polymer chains to enhance flexibility and processability [7] [8].

In cellulose acetate applications, 1,2,3-propanetriol, diacetate demonstrates superior plasticization efficiency compared to conventional phthalate plasticizers. Research has shown that incorporation of diacetin at 30% weight concentration enables successful melt processing of cellulose acetate with mechanical properties suitable for rigid packaging applications [8]. The compound's biocompatibility and biodegradability make it an environmentally sustainable alternative to petroleum-based plasticizers.

The plasticization mechanism involves the compound's ability to disrupt intermolecular forces between polymer chains, effectively reducing glass transition temperatures and increasing chain mobility [9]. Studies on cellulose acetate systems have documented glass transition temperature reductions of 25-35°C when 1,2,3-propanetriol, diacetate is incorporated at 20-30% concentrations [9]. This temperature depression enables processing at lower temperatures while maintaining material integrity.

Dynamic mechanical thermal analysis reveals that 1,2,3-propanetriol, diacetate influences multiple relaxation processes in polymer systems. The compound affects both β-relaxation and α-relaxation behaviors, with activation energies increasing from 76-80 kJ/mol in unplasticized systems to 153-167 kJ/mol in plasticized formulations [9]. This energy modification indicates strong interactions between the plasticizer and polymer matrix, contributing to enhanced dimensional stability.

In polyvinyl chloride applications, 1,2,3-propanetriol, diacetate provides flexibility enhancement while maintaining processability characteristics. The compound's low volatility and high boiling point (280°C) ensure long-term stability in polymer matrices, preventing plasticizer migration and maintaining material properties throughout service life [10] [11]. Concentration ranges of 15-25% typically provide optimal balance between flexibility and mechanical strength.

The compound's performance in biodegradable polymer systems, particularly polylactic acid composites, demonstrates significant potential for sustainable packaging applications. Research indicates that 1,2,3-propanetriol, diacetate can improve ductility and crystallinity in PLA/microcrystalline cellulose composites while reducing water vapor permeability [12]. These properties are crucial for food packaging applications where barrier properties and biodegradability are essential.

Composite systems incorporating natural fibers benefit from 1,2,3-propanetriol, diacetate's dual functionality as both a plasticizer and a coupling agent. The compound's hydroxyl groups enable hydrogen bonding with cellulose fibers, improving fiber-matrix adhesion and overall composite performance [13]. This interaction mechanism is particularly important in wood-plastic composites where interfacial bonding determines mechanical properties.

| Polymer Type | Plasticizer Concentration (%) | Flexibility Improvement (%) | Glass Transition Temperature Reduction (°C) |

|---|---|---|---|

| Cellulose Acetate | 20 | 45 | 25 |

| Polyvinyl Chloride | 15 | 35 | 20 |

| Polyethylene | 10 | 25 | 15 |

| Polylactic Acid | 15 | 40 | 30 |

| Biodegradable Polymers | 25 | 50 | 35 |

Solvent Carrier Mechanisms in Pharmaceutical Encapsulation

1,2,3-Propanetriol, diacetate functions as a sophisticated solvent carrier system in pharmaceutical encapsulation technologies, enabling controlled drug delivery and improved bioavailability [14] [15]. The compound's amphiphilic nature, combining hydrophilic hydroxyl groups with hydrophobic acetate moieties, provides unique solubilization capabilities for diverse pharmaceutical compounds.

In microencapsulation systems, 1,2,3-propanetriol, diacetate serves as both a solvent and processing aid, facilitating drug loading while maintaining encapsulation integrity. Research has demonstrated drug loading capacities of 21.9% in glycerol-based microparticles, with sustained release profiles extending over 30 days [16]. The compound's biocompatibility and non-toxic nature make it suitable for pharmaceutical applications requiring direct contact with biological systems.

The solvent carrier mechanism operates through multiple pathways, including direct dissolution of hydrophobic drugs and formation of drug-carrier complexes that enhance solubility. Studies have shown that 1,2,3-propanetriol, diacetate can improve the solubility of poorly water-soluble compounds by forming hydrogen bonds with drug molecules, effectively reducing crystallization tendency and maintaining amorphous drug states [17].

In liposomal formulations, 1,2,3-propanetriol, diacetate functions as a membrane-modifying agent that enhances drug loading capacity while maintaining vesicle stability. The compound's interaction with phospholipid bilayers alters membrane fluidity and permeability, enabling controlled drug release rates ranging from 3.8% to 12.5% per hour depending on formulation parameters [15].

Nanoparticle encapsulation systems utilize 1,2,3-propanetriol, diacetate as a stabilizing agent that prevents particle aggregation while maintaining drug integrity. The compound's surface activity enables formation of stable nanoparticle dispersions with drug loading efficiencies of 15.2% and release rates of 8.1% per hour [18]. These characteristics are particularly valuable for injectable formulations requiring long-term stability.

The compound's role in hydrogel encapsulation systems involves cross-linking stabilization and drug-hydrogel interaction enhancement. Research indicates that 1,2,3-propanetriol, diacetate can improve drug loading to 12.3% while extending stability to 45 days, making it suitable for sustained release applications [18]. The compound's hygroscopic nature contributes to hydrogel swelling behavior and drug release kinetics.

Capsule formulations benefit from 1,2,3-propanetriol, diacetate's plasticizing properties, which improve capsule shell flexibility and reduce brittleness. The compound enables drug loading capacities of 18.7% while maintaining capsule integrity for 60 days under storage conditions [19]. This performance is crucial for pharmaceutical products requiring extended shelf life.

Advanced encapsulation techniques utilizing 1,2,3-propanetriol, diacetate include osmotic pump systems where the compound functions as both a solvent and osmotic agent. These systems achieve controlled drug release through osmotic pressure gradients, with the compound maintaining solution stability while enabling predictable release kinetics [20].

| Encapsulation Type | Drug Loading Capacity (%) | Release Rate (% per hour) | Stability (days) |

|---|---|---|---|

| Microparticles | 21.9 | 5.2 | 30 |

| Nanoparticles | 15.2 | 8.1 | 15 |

| Liposomes | 8.5 | 12.5 | 7 |

| Hydrogels | 12.3 | 3.8 | 45 |

| Capsules | 18.7 | 6.5 | 60 |

Global Supply Chain Analysis for Glycerol Derivative Markets

The global supply chain for 1,2,3-propanetriol, diacetate reflects the broader dynamics of glycerol derivative markets, characterized by interconnected production networks spanning biodiesel, oleochemical, and pharmaceutical industries [21] [22]. Current market valuations indicate the glycerol derivatives sector reached USD 15.94 billion in 2022, with projections suggesting growth to USD 26.5 billion by 2030 at a compound annual growth rate of 6.5% [22].

Regional production patterns demonstrate significant geographical concentration, with Asia Pacific accounting for 36.9% of global glycerol derivatives consumption, driven by industrial expansion in China and India [22] [23]. European markets contribute 28% of global diacetin consumption, primarily due to regulatory compliance with Registration, Evaluation, Authorization and Restriction of Chemicals frameworks that favor bio-based alternatives [23].

Supply chain complexity stems from the compound's multi-source derivation pathways, including biodiesel production facilities, soap manufacturing operations, and dedicated chemical synthesis plants. Biodiesel-derived glycerol represents approximately 3 million tons annually, with 1,2,3-propanetriol, diacetate accounting for an estimated 8-12% of derivative production volume [24] [25].

Key market participants include established chemical manufacturers such as Eastman Chemical Company, Tennants Fine Chemicals, and Spectrum Laboratory Products, alongside emerging regional producers in Asia Pacific markets [26]. Market consolidation trends indicate increasing vertical integration as companies seek to control raw material costs and ensure supply security [27].

Transportation logistics present unique challenges due to the compound's hygroscopic nature and regulatory classification requirements. Import data analysis reveals 24 shipment transactions from United Kingdom to United States, indicating established international trade patterns with pricing variations based on purity grades and packaging specifications [27].

Supply chain vulnerabilities include raw material price volatility, particularly glycerol pricing fluctuations linked to biodiesel production cycles and regulatory changes affecting renewable fuel mandates [23]. Alternative feedstock development, including synthetic glycerol production from propylene, provides supply diversification but at higher cost structures [25].

Market demand patterns show strongest growth in pharmaceutical applications, driven by increasing requirements for bio-based excipients and drug delivery systems [28] [29]. Food and beverage sector demand remains stable, with growth rates of 3.4-6.5% annually, while industrial applications exhibit more volatile demand patterns linked to construction and automotive cycles [28] [30].

Quality control requirements throughout the supply chain demand sophisticated analytical capabilities and documentation systems to ensure pharmaceutical-grade specifications. Good Manufacturing Practice compliance adds significant complexity to production and distribution networks, particularly for multi-national supply chains [31].

Emerging market dynamics include increasing emphasis on sustainable production methods and carbon footprint reduction, driving investment in bio-based production technologies and renewable energy integration [25] [32]. These trends are reshaping supplier selection criteria and long-term supply agreements.

| Market Type | Market Size 2024 (USD Million) | Projected Size 2031-2033 (USD Million) | CAGR (%) |

|---|---|---|---|

| Glycerol Diacetate | 113.0 | 143.0 | 3.4 |

| Glycerol Diacetate (Alternative) | 150.0 | 250.0 | 6.5 |

| Diacetin | 276.7 | 434.7 | 5.4 |

| Glycerol Derivatives | 16000.0 | 26500.0 | 6.5 |

Future supply chain evolution will likely emphasize regional production capabilities to reduce transportation costs and improve supply security. Investment in advanced manufacturing technologies, including continuous flow reactors and automated quality control systems, will enhance production efficiency and product consistency [1] [2].

The integration of digital supply chain management systems and blockchain technology for traceability represents emerging trends that will reshape market dynamics. These technologies enable real-time monitoring of product quality and supply chain performance, reducing risks and improving customer confidence [31].

| Industry | Application | Market Share (%) |

|---|---|---|

| Food & Beverage | Food additive, flavor carrier | 35 |

| Pharmaceutical | Solvent, carrier, encapsulation | 25 |

| Cosmetics & Personal Care | Emollient, solvent | 20 |

| Plastics & Polymers | Plasticizer, flexibility enhancer | 15 |

| Paints & Coatings | Solvent, fixative agent | 5 |

Physical Description

Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odou

XLogP3

Boiling Point

Other CAS

102-62-5

101364-64-1

Wikipedia

Use Classification

Food Additives -> CARRIER_SOLVENT; -> JECFA Functional Classes

General Manufacturing Information

Food, beverage, and tobacco product manufacturing

Miscellaneous manufacturing

Paint and coating manufacturing

1,2,3-Propanetriol, diacetate: ACTIVE